molecular formula C16H18N4O2 B2599217 3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea CAS No. 2097902-75-3

3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea

Cat. No.: B2599217
CAS No.: 2097902-75-3
M. Wt: 298.346
InChI Key: CSDWNCAFVBGMSN-UHFFFAOYSA-N
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Description

3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea is a complex organic compound that features a bipyridine moiety and an oxan-4-yl group linked through a urea functional group. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with metal ions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea typically involves the coupling of a bipyridine derivative with an oxan-4-yl isocyanate. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by transition metal complexes such as palladium or nickel .

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi coupling. These methods are scalable and provide high yields under optimized conditions. The use of microwave irradiation has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields N-oxides, while reduction can yield amines .

Scientific Research Applications

3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2,4’-Bipyridine]-5-yl}-1-(oxan-4-yl)urea is unique due to the presence of the oxan-4-yl group, which can impart additional steric and electronic properties to the compound. This can enhance its binding affinity and specificity in coordination chemistry and biological applications .

Properties

IUPAC Name

1-(oxan-4-yl)-3-(6-pyridin-4-ylpyridin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(19-13-5-9-22-10-6-13)20-14-1-2-15(18-11-14)12-3-7-17-8-4-12/h1-4,7-8,11,13H,5-6,9-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDWNCAFVBGMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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